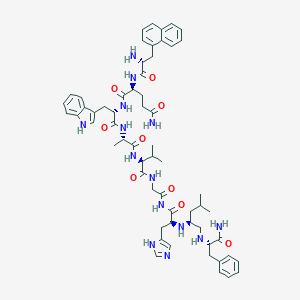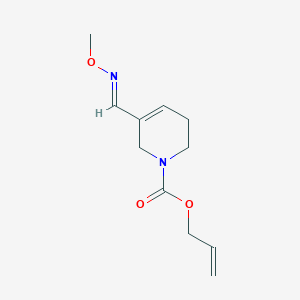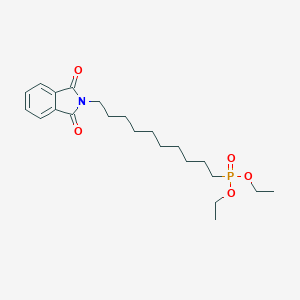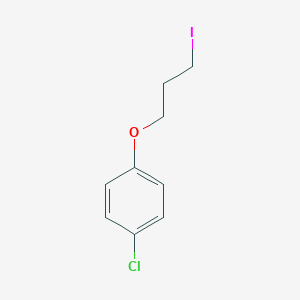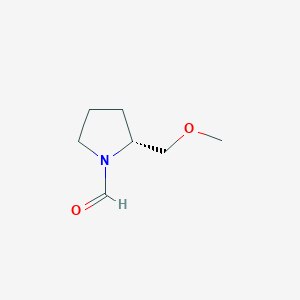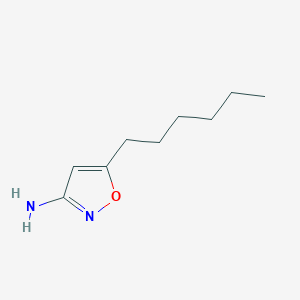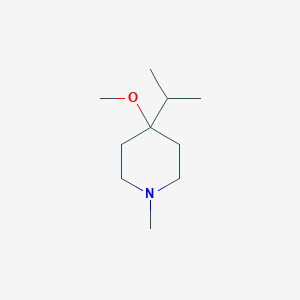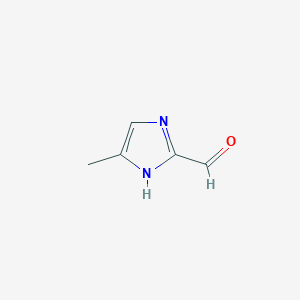
1-Octanoyl-2-acetylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanoyl-2-acetylglycerol (OAG) is a synthetic lipid that has been extensively studied for its role in various biological processes. It is a potent activator of protein kinase C (PKC) and has been used as a tool to study the role of PKC in signal transduction pathways.
Mécanisme D'action
1-Octanoyl-2-acetylglycerol activates PKC by binding to the C1 domain of the enzyme. This binding induces a conformational change in PKC, leading to its activation. Activated PKC then phosphorylates downstream targets, leading to various cellular responses.
Biochemical and Physiological Effects:
1-Octanoyl-2-acetylglycerol has been shown to induce calcium mobilization in various cell types, including T-cells and platelets. It has also been shown to induce the translocation of PKC to the plasma membrane. 1-Octanoyl-2-acetylglycerol has been used to study the downstream effects of PKC activation, including the activation of mitogen-activated protein kinases (MAPKs) and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Octanoyl-2-acetylglycerol in lab experiments is its potency in activating PKC. 1-Octanoyl-2-acetylglycerol is also stable and can be stored for long periods of time. However, one limitation is that 1-Octanoyl-2-acetylglycerol can also activate other lipid-dependent kinases, such as phospholipase D, which can complicate the interpretation of results.
Orientations Futures
For research on 1-Octanoyl-2-acetylglycerol include investigating its role in other biological processes, such as inflammation and cancer. 1-Octanoyl-2-acetylglycerol could also be used as a tool to study the role of PKC in the regulation of ion channels and neurotransmitter release. Additionally, the development of more specific PKC activators could lead to a better understanding of the role of PKC in various cellular processes.
In conclusion, 1-Octanoyl-2-acetylglycerol is a synthetic lipid that has been extensively studied for its role in various biological processes. Its potency in activating PKC has made it a valuable tool for studying the downstream effects of PKC activation. Future research on 1-Octanoyl-2-acetylglycerol could lead to a better understanding of the role of PKC in various cellular processes and the development of more specific PKC activators.
Méthodes De Synthèse
1-Octanoyl-2-acetylglycerol can be synthesized by the acylation of 1,2-dioleoyl-sn-glycerol with octanoyl chloride and acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting product is purified by column chromatography and characterized by NMR spectroscopy.
Applications De Recherche Scientifique
1-Octanoyl-2-acetylglycerol has been used as a tool to study the role of PKC in various biological processes such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of PKC in insulin signaling, platelet activation, and T-cell activation. 1-Octanoyl-2-acetylglycerol has been shown to activate PKC in a dose-dependent manner and can be used to study the downstream effects of PKC activation.
Propriétés
Numéro CAS |
112529-17-6 |
|---|---|
Nom du produit |
1-Octanoyl-2-acetylglycerol |
Formule moléculaire |
C13H24O5 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(2-acetyloxy-3-hydroxypropyl) octanoate |
InChI |
InChI=1S/C13H24O5/c1-3-4-5-6-7-8-13(16)17-10-12(9-14)18-11(2)15/h12,14H,3-10H2,1-2H3 |
Clé InChI |
PFRHEYKHSNYBMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)C |
SMILES canonique |
CCCCCCCC(=O)OCC(CO)OC(=O)C |
Synonymes |
1-octanoyl-2-acetylglycerol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



